molecular formula C24H46CaN2O3 B12646679 Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate CAS No. 61745-57-1

Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate

Cat. No.: B12646679
CAS No.: 61745-57-1
M. Wt: 450.7 g/mol
InChI Key: UYAUQVXMGSMQDX-FTBISJDPSA-L
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Description

Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is a chemical compound with the molecular formula C24H48N2O3 It is a derivative of L-lysine, where the lysine molecule is modified with an octadecanoyl group at the N6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate typically involves the acylation of L-lysine with octadecanoic acid. The reaction is carried out under controlled conditions to ensure the selective modification of the N6 position. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of octadecanoic acid, facilitating its reaction with the amino group of L-lysine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The lysine moiety can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying lipid biochemistry and the behavior of modified amino acids.

    Biology: The compound is investigated for its role in cellular processes and membrane structure.

    Medicine: Research explores its potential effects on the immune system and its ability to enhance the phagocytic function of reticulo-endothelial cells.

    Industry: It is utilized in the production of various lipid-based products, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate involves its interaction with cellular membranes and lipid metabolism pathways. It is known to increase the phagocytic function of reticulo-endothelial cells, which play a crucial role in the immune response. The molecular targets and pathways involved include lipid transport proteins and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine: This compound has a similar structure but with dimethyl groups at the N2 position.

    N6-(1-oxooctadecyl)-L-glutamate: Another similar compound where the lysine is replaced with glutamate.

Uniqueness

Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is unique due to its specific modification at the N6 position of L-lysine with an octadecanoyl group

Properties

CAS No.

61745-57-1

Molecular Formula

C24H46CaN2O3

Molecular Weight

450.7 g/mol

IUPAC Name

calcium;(2S)-2-amino-6-(1-oxidooctadecylideneamino)hexanoate

InChI

InChI=1S/C24H48N2O3.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1

InChI Key

UYAUQVXMGSMQDX-FTBISJDPSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Ca+2]

Origin of Product

United States

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